molecular formula C19H22N2O3S2 B2431228 3-(benzenesulfonyl)-8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 1704611-87-9

3-(benzenesulfonyl)-8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2431228
CAS No.: 1704611-87-9
M. Wt: 390.52
InChI Key: NAUADHHHCGOLFT-UHFFFAOYSA-N
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Description

The compound 3-(benzenesulfonyl)-8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazole ring, a bicyclic octane structure, and a phenylsulfonyl group, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the dimethyl groups. The bicyclic octane structure is then synthesized, and the phenylsulfonyl group is attached through a sulfonylation reaction. The final step involves the formation of the methanone linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylsulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The thiazole ring and phenylsulfonyl group are key functional groups that enable binding to enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Bicyclic octane derivatives: Molecules with similar bicyclic structures but varying functional groups.

    Phenylsulfonyl compounds: Chemicals with the phenylsulfonyl group but different core structures.

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane lies in its combination of a thiazole ring, a bicyclic octane structure, and a phenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-12-18(25-13(2)20-12)19(22)21-14-8-9-15(21)11-17(10-14)26(23,24)16-6-4-3-5-7-16/h3-7,14-15,17H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUADHHHCGOLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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